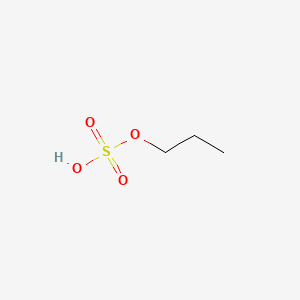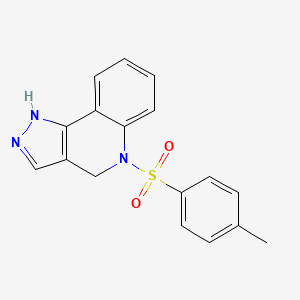
3-Methoxy-4-methyl-2-cyclopenten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentenone, characterized by a methoxy group at the 3-position and a methyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2-cyclopenten-1-one typically involves the following steps:
Michael Addition: The initial step involves the Michael addition of methyl vinyl ketone to a suitable methoxy-substituted precursor.
Cyclization: The intermediate product undergoes cyclization to form the cyclopentenone ring.
Methylation: The final step involves the methylation of the cyclopentenone ring at the 4-position to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation reactions.
Solvent Selection: Employing solvents like ethanol or methanol to improve reaction efficiency and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-methyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-methyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-methyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the methyl group at the 4-position.
3-Methyl-2-cyclopenten-1-one: Similar structure but lacks the methoxy group at the 3-position.
2-Cyclopenten-1-one: The parent compound without any substituents.
Uniqueness
3-Methoxy-4-methyl-2-cyclopenten-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
7180-61-2 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3-methoxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(8)4-7(5)9-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
XPIDVFODBVIXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


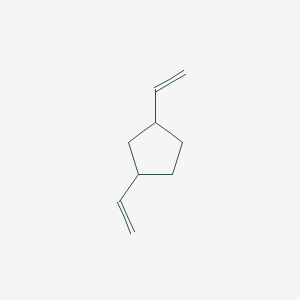
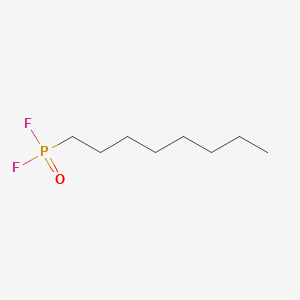




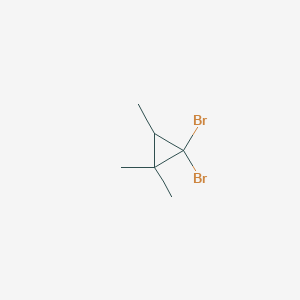
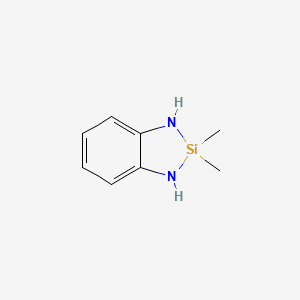
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
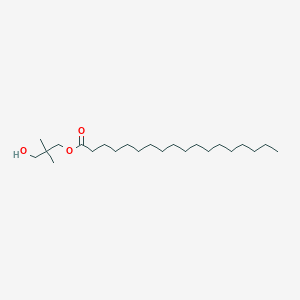
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

